molecular formula C10H16N2 B1337176 1-N-tert-Butylbenzene-1,2-diamine CAS No. 28458-68-6

1-N-tert-Butylbenzene-1,2-diamine

Cat. No.: B1337176
CAS No.: 28458-68-6
M. Wt: 164.25 g/mol
InChI Key: MOEDDZLJZIHCHG-UHFFFAOYSA-N
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Description

Significance of Aryl-1,2-diamines in Chemical Research

Aryl-1,2-diamines, also known as o-phenylenediamines, are of paramount importance in synthetic organic chemistry. They are key precursors for the synthesis of a wide variety of heterocyclic compounds, most notably benzimidazoles, which are found in numerous biologically active molecules and pharmaceutical agents. researchgate.net The condensation reaction of o-phenylenediamines with carboxylic acids or their derivatives is a fundamental method for constructing the benzimidazole (B57391) scaffold. researchgate.net Furthermore, their reactions with 1,3-dicarbonyl compounds can yield 1,5-benzodiazepines, another class of compounds with significant pharmacological properties. rsc.org Beyond heterocycle synthesis, aryl-1,2-diamines serve as ligands in coordination chemistry, where their two adjacent nitrogen atoms can chelate to metal centers, forming stable complexes that can be used in catalysis and materials science. The reactivity of the o-phenylenediamine (B120857) core is also central to the synthesis of quinoxalines and phenazines.

Structural Characteristics and Chemical Features of N-tert-Butyl Substitution in Benzene-1,2-diamine Systems

The introduction of a tert-butyl group onto one of the nitrogen atoms of benzene-1,2-diamine profoundly influences the molecule's properties. The tert-butyl group is known for its significant steric bulk and its electron-donating inductive effect.

Steric Hindrance: The large size of the tert-butyl group sterically encumbers the N-tert-butylated amino group. This steric hindrance can direct the course of chemical reactions, favoring transformations at the less hindered primary amino group. This differential reactivity is a key feature that makes 1-N-tert-butylbenzene-1,2-diamine a valuable tool for the synthesis of unsymmetrically substituted heterocyclic systems.

Electronic Effects: The tert-butyl group is electron-donating through induction (+I effect). This increases the electron density on the nitrogen atom to which it is attached, which in turn can influence the nucleophilicity and basicity of the amine. However, the steric bulk can sometimes counteract this electronic effect by hindering the approach of electrophiles or protons.

The combination of these steric and electronic factors makes the two amino groups in this compound chemically distinct, allowing for selective reactions that are not possible with the parent o-phenylenediamine.

Positioning this compound within the Landscape of Functionalized Aromatic Amines

This compound is a member of the broader class of functionalized aromatic amines. These compounds are integral to many areas of chemical science. Aromatic amines are key components in the synthesis of dyes, polymers, and agrochemicals. The specific arrangement of functional groups in this compound, with its ortho-diamine structure and unsymmetrical N-substitution, positions it as a specialized building block for targeted synthetic applications.

The presence of a primary and a sterically hindered secondary amine allows for a stepwise or selective functionalization. For example, the primary amine can be selectively acylated, sulfonylated, or used in condensation reactions, leaving the N-tert-butyl group intact. This selective reactivity is a significant advantage in multi-step syntheses, providing a route to complex molecules with well-defined substitution patterns. A patent describing the synthesis of the isomeric N-tert-butyl-para-phenylenediamine highlights the altered reactivity and handling properties conferred by the tert-butyl group, suggesting similar advantages for the ortho isomer. nih.gov

Research Findings and Data

While specific research exclusively detailing the synthesis and full characterization of this compound is not extensively reported in publicly available literature, its synthesis can be conceptualized through established methods for N-alkylation of aromatic amines. One plausible route involves the direct alkylation of o-phenylenediamine with a tert-butylating agent, such as tert-butyl bromide or isobutylene, under acidic conditions. nih.gov Another potential synthetic strategy could involve the mono-protection of o-phenylenediamine, for instance with a tert-butoxycarbonyl (Boc) group, followed by reduction. A reported synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives initiates with the Boc protection of 2-nitroaniline, which is then reduced to the corresponding aniline (B41778) derivative, showcasing a related transformation. nih.gov

The reactivity of the N-tert-butylated diamine is expected to be influenced by the steric hindrance of the tert-butyl group. For instance, in reactions with ketones, mono-N-alkyl derivatives of o-phenylenediamine have been shown to form benzimidazoles through the cleavage of a carbon-carbon bond in the ketone. researchgate.net

Below are data tables compiling typical spectroscopic characteristics for the parent o-phenylenediamine and related N-tert-butylated aromatic compounds, which can serve as a reference for the expected properties of this compound.

Table 1: Physical and Spectroscopic Data of o-Phenylenediamine

PropertyValue
IUPAC Name Benzene-1,2-diamine
Molecular Formula C₆H₈N₂
Molar Mass 108.14 g/mol
Appearance Colorless to brownish-yellow solid
Melting Point 102-104 °C
¹H NMR (CDCl₃, δ) ~6.7 (m, 4H, Ar-H), ~3.4 (s, 4H, NH₂)
¹³C NMR (CDCl₃, δ) ~137.0 (C-NH₂), ~120.0 (CH), ~117.0 (CH)
IR (cm⁻¹) ~3400-3300 (N-H stretch), ~1620 (N-H bend), ~1500 (C=C stretch)

Table 2: Predicted Spectroscopic Data for this compound

PropertyPredicted Value
IUPAC Name 1-(tert-butylamino)-2-aminobenzene
Molecular Formula C₁₀H₁₆N₂
Molar Mass 164.25 g/mol
¹H NMR (CDCl₃, δ) Aromatic protons (m, 4H), NH₂ protons (s, 2H), N-H proton (s, 1H), tert-butyl protons (s, 9H)
¹³C NMR (CDCl₃, δ) Aromatic carbons, tert-butyl quaternary carbon, tert-butyl methyl carbons
IR (cm⁻¹) N-H stretching for primary and secondary amines, C-N stretching, aromatic C-H and C=C stretching

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-tert-butylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEDDZLJZIHCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442007
Record name 1-N-tert-Butylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28458-68-6
Record name 1-N-tert-Butylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Pathways for 1 N Tert Butylbenzene 1,2 Diamine

Established Synthetic Routes for Substituted Benzene-1,2-diamines

The synthesis of substituted benzene-1,2-diamines often serves as a crucial step in the preparation of more complex heterocyclic compounds. rsc.org Two primary strategies, catalytic condensation reactions and the reduction of precursors, are widely employed.

Catalytic Condensation Reactions

Catalytic condensation reactions are a cornerstone in the synthesis of quinoxaline (B1680401) derivatives, which are formed from the reaction of 1,2-diamines and 1,2-dicarbonyl compounds. researchgate.netresearchgate.net While this method primarily focuses on the reaction of the diamine, the synthesis of the initial substituted benzene-1,2-diamine is a prerequisite. The efficiency of these condensation reactions is often enhanced by the use of various catalysts.

Table 1: Catalysts for Condensation Reactions of 1,2-Diamines

CatalystReaction ConditionsReference
Na2PdP2O7Ethanol (B145695), ambient temperature researchgate.net
Oxalic acidRoom temperature researchgate.net
Magnetic MCM-41 supported ferrous sulfateN/A researchgate.net
Alumina-supported heteropolyoxometalatesRoom temperature researchgate.net

These catalytic systems facilitate the formation of the quinoxaline ring system from a pre-existing substituted benzene-1,2-diamine. The choice of catalyst can influence reaction times and yields. researchgate.net

Reduction Reactions of Precursors

A common and effective method for the preparation of benzene-1,2-diamines involves the reduction of an aromatic nitro group in a substituted nitroaniline. mdpi.com This approach is particularly useful as the nitro group can be introduced onto the aromatic ring through well-established nitration reactions. youtube.com

A typical procedure involves the reduction of a nitro group situated ortho to an amino group. For instance, the reduction of o-nitroaniline derivatives can yield the corresponding benzene-1,2-diamine. A variety of reducing agents can be employed for this transformation.

Table 2: Reducing Agents for Nitro Group Reduction

Reducing AgentReaction ConditionsReference
Tin(II) chloride (SnCl2)Ethanol mdpi.com
Iron (Fe) in acidic mediumHydrochloric acid youtube.com
Catalytic Hydrogenation (H2/Pd)Palladium on charcoal mdpi.comyoutube.com
Zinc amalgam (Zn(Hg))Hydrochloric acid (Clemmensen reduction) youtube.com

The choice of reducing agent can be critical. For example, while catalytic hydrogenation is a common method, in some cases it may lead to complex product mixtures. mdpi.com Tin(II) chloride has been shown to be an effective reagent for the clean reduction of aromatic nitro groups to the desired diamines. mdpi.comyoutube.com

Adaptations for tert-Butyl Substitution on Benzene-1,2-diamine Scaffolds

The introduction of a bulky tert-butyl group onto the benzene-1,2-diamine framework requires specific synthetic considerations due to steric hindrance.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions can be employed to introduce the tert-butyl group. ucsb.edu In principle, a tert-butyl halide could react with a suitably activated benzene (B151609) derivative. However, the direct SN2 reaction on a tertiary carbon center is generally disfavored due to steric hindrance. uky.edu The S_N1 mechanism, which proceeds through a stable tert-butyl carbocation, is more plausible. ucsb.eduorganic-chemistry.org This approach would likely involve the reaction of a nucleophilic aminobenzene derivative with a tert-butyl electrophile.

tert-Butylation of Pre-functionalized Diamine Precursors

A more strategic approach involves the tert-butylation of a pre-functionalized precursor. The Friedel-Crafts alkylation of benzene or a substituted benzene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride is a standard method for introducing a tert-butyl group onto an aromatic ring. prepchem.comwikipedia.org This reaction could be applied to a suitable aniline (B41778) or nitrobenzene (B124822) derivative, followed by further functionalization to install the second amino group. For instance, one could envision the tert-butylation of nitrobenzene, followed by a second nitration and subsequent reduction of both nitro groups. However, directing the second nitration to the desired ortho position would be a challenge. youtube.comyoutube.com

A more controlled synthesis might involve the tert-butylation of a protected aniline, followed by nitration and reduction. The bulky tert-butyl group would influence the position of the incoming nitro group.

Direct Amination of tert-Butylbenzene (B1681246) with Ammonia (B1221849) or Primary Amines

Direct C-H amination has emerged as a powerful tool in organic synthesis. nih.gov This method could potentially be applied to tert-butylbenzene to introduce an amino group directly onto the aromatic ring. Catalytic systems, often involving transition metals like rhodium or copper, can facilitate the insertion of a nitrogen-containing moiety into a C-H bond. nih.govchemrxiv.org

Another approach is the direct amination of alkenes. For example, tert-butylamine (B42293) can be synthesized from isobutene and ammonia over a molecular sieve catalyst. researchgate.net While this applies to the synthesis of the amine itself, analogous direct amination strategies on an aromatic C-H bond of tert-butylbenzene could be explored.

Synthesis of Key Intermediates and Related Diamine Building Blocks

The construction of complex molecules such as 1-N-tert-butylbenzene-1,2-diamine relies on the availability of versatile and often chiral building blocks. Methodologies for creating these key intermediates are diverse, ranging from classical multi-step sequences to modern direct functionalization techniques.

Chiral vicinal diamines are foundational for asymmetric synthesis. sigmaaldrich.com A common strategy involves leveraging existing, readily available chiral molecules. (1R,2R)-Cyclohexane-1,2-diamine is an accessible starting material that can be used to induce chirality in the synthesis of other diamines. sigmaaldrich.comwisc.edu The synthesis of chiral trans-1,2-diaminocyclohexane derivatives can be achieved through the opening of cyclohexene (B86901) oxide with amines, followed by the in-situ formation and subsequent opening of aziridinium (B1262131) ions. arkat-usa.org This approach provides a pathway to various chiral 1,2-diamine systems. arkat-usa.org

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming carbon-nitrogen bonds on aromatic rings, particularly those activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The reaction of a nucleophile with an electron-poor aromatic ring, such as one bearing a nitro group, proceeds through a negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org

In the context of diamine synthesis, a primary amine can act as the nucleophile, attacking an activated fluoroarene. The presence of a nitro group ortho or para to the fluorine leaving group significantly accelerates the reaction by stabilizing the anionic intermediate. libretexts.org For instance, 2-fluoronitrobenzene can react with an amine nucleophile to displace the fluoride (B91410) and form a new C-N bond, a key step in building up the diamine framework. researchgate.netresearchgate.net This strategy is particularly effective because fluorine is an excellent leaving group in SNAr reactions. masterorganicchemistry.com Organic photoredox catalysis has also emerged as a method to enable the nucleophilic substitution of unactivated fluoroarenes with various nucleophiles, including amines. nih.gov

Table 1: Nucleophilic Aromatic Substitution (SNAr) Key Features

Feature Description Reference
Mechanism Addition of a nucleophile to an electron-deficient aryl halide, forming a resonance-stabilized carbanion (Meisenheimer complex), followed by elimination of the halide ion. libretexts.org
Substrate Requirement The aromatic ring must have an electron-withdrawing substituent (e.g., NO₂) positioned ortho or para to the leaving group to stabilize the intermediate. libretexts.org
Leaving Group Fluorine is a highly effective leaving group for SNAr reactions. masterorganicchemistry.com

| Application | Formation of C-N bonds by reacting an amine nucleophile with an activated fluoroarene like 2-fluoronitrobenzene. | researchgate.netresearchgate.net |

A significant challenge in the synthesis of unsymmetrically substituted diamines is achieving selective alkylation. Since the nucleophilicity of an amine often increases with each alkylation, mixtures of primary, secondary, and tertiary amines are common products. nih.govrsc.org

To overcome overalkylation, various strategies have been developed. nih.gov One approach involves using a temporary protecting group for the primary amine. For example, 4-methyl-2-pentanone (B128772) (MIBK) can be used as both a solvent and a reagent to form an imine with a primary amine, leaving a secondary amine in the same molecule free to react with an alkylating agent. acs.org The imine can then be hydrolyzed to regenerate the primary amine. acs.org Another strategy employs a competitive deprotonation/protonation system where the reactant primary amine is selectively deprotonated to react, while the newly formed, more basic secondary amine product is immediately protonated, preventing further alkylation. rsc.orgrsc.org N-aminopyridinium salts have also been introduced as effective ammonia surrogates that undergo self-limiting alkylation to yield secondary amines without overalkylation byproducts. nih.govacs.org

Table 2: Methods for Selective Mono-N-Alkylation of Primary Amines

Method Description Reference
Temporary Protection Condensation of the primary amine with 4-methyl-2-pentanone (MIBK) to form a temporary imine, allowing for selective alkylation of a secondary amine. The primary amine is restored by hydrolysis. acs.org
Competitive Deprotonation Using an amine hydrobromide salt and a suitable base, the primary amine is selectively deprotonated for reaction, while the product secondary amine is protonated and remains unreactive. rsc.orgrsc.org

| Ammonia Surrogates | N-aminopyridinium salts act as ammonia synthons, engaging in N-alkylation and subsequent in situ depyridylation to afford secondary amines selectively. | nih.govacs.org |

The reduction of an aromatic nitro group is a fundamental and widely used transformation for introducing an amino group. acs.org This step is crucial in syntheses where a nitro group was used to activate the ring for nucleophilic aromatic substitution. A plethora of methods exist for this reduction, offering varying degrees of chemoselectivity and functional group tolerance. acs.orgorganic-chemistry.org

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. commonorganicchemistry.com However, these catalysts can also reduce other functional groups. commonorganicchemistry.com For greater selectivity, chemical reduction methods are often employed. Reagents such as iron, zinc, or tin(II) chloride in acidic media provide mild conditions for reducing nitro groups while preserving other reducible functionalities. commonorganicchemistry.comnumberanalytics.com More recent developments include metal-free reductions, such as those using tetrahydroxydiboron, which can chemoselectively reduce aromatic nitro compounds under mild conditions. organic-chemistry.org

Table 3: Common Reagents for Aromatic Nitro Group Reduction

Reagent/Method Conditions & Selectivity Reference
Catalytic Hydrogenation (H₂) Palladium on carbon (Pd/C) or Raney Nickel. Highly efficient but can reduce other functional groups. Raney Nickel is preferred for substrates with aromatic halides. commonorganicchemistry.com
Metal Reductants Iron (Fe), Zinc (Zn), or Tin (Sn) in acidic conditions (e.g., acetic acid). Provides a milder reduction, often selective for the nitro group. commonorganicchemistry.comnumberanalytics.com
Tin(II) Chloride (SnCl₂) Mild method for reducing nitro groups to amines in the presence of other reducible groups. commonorganicchemistry.com
Hydrazine (B178648) Hydrate Can be used for the pressure-mediated selective reduction of aromatic nitro groups, even in the presence of sensitive functionalities like amides. researchgate.net

| Tetrahydroxydiboron | A metal-free option that mediates the reduction of nitro aromatics under mild conditions, often in water. | organic-chemistry.org |

Directly converting adjacent C-H bonds into C-N bonds is a highly efficient strategy for synthesizing 1,2-diamines, as it avoids pre-functionalization steps. dicp.ac.cn However, such transformations are challenging because the first amination often deactivates the neighboring C-H bonds. dicp.ac.cn Despite this, several methods have been developed for the vicinal difunctionalization of alkenes and, more recently, for the direct diamination of C-H bonds. researchgate.netorganic-chemistry.org

A novel strategy for the vicinal C-H diamination of alkylated arenes utilizes an electrophotocatalytic approach. dicp.ac.cn This method allows for the conversion of adjacent C-H bonds into two C-N bonds to form 1,2-diamine derivatives. dicp.ac.cn

The process is catalyzed by a trisaminocyclopropenium (TAC) ion. dicp.ac.cn The TAC catalyst is oxidized at the anode to form a stable radical dication, while protons are reduced to hydrogen gas at the cathode. dicp.ac.cn When irradiated with visible light, the TAC radical dication becomes a powerful oxidizing agent capable of initiating the diamination reaction. dicp.ac.cn Using acetonitrile (B52724) as both the solvent and the nitrogen source, a variety of benzylic hydrocarbons can be converted into N-acyl-4,5-dihydroimidazole adducts, which are precursors to 1,2-diamines. dicp.ac.cn The reaction is highly dependent on the presence of the catalyst and light, with only trace amounts of product forming in their absence. dicp.ac.cn

Table 4: Electrophotocatalytic Vicinal C-H Diamination

Component Role in Reaction Reference
Substrate Alkylated arenes (e.g., benzylic hydrocarbons) dicp.ac.cn
Catalyst Trisaminocyclopropenium (TAC) ion dicp.ac.cn
Energy Input Electricity (anodic oxidation) and visible light (photoexcitation) dicp.ac.cn
Nitrogen Source Acetonitrile dicp.ac.cn

| Product | N-acyl-4,5-dihydroimidazole or 2-oxazoline derivatives (precursors to 1,2-diamines) | dicp.ac.cn |

Vicinal C-H Diamination Strategies

Optimization of Reaction Conditions and Process Efficiency

The optimization of synthetic routes to this compound is intrinsically linked to managing the steric profile of the reactants. The bulky nature of the tert-butyl group necessitates a fine-tuning of parameters such as temperature, catalyst choice, and solvent system to favor the formation of the desired monosubstituted product.

The introduction of a tert-butyl group onto an aromatic amine is significantly influenced by steric hindrance. The large spatial requirement of the tert-butyl group can impede its approach to the nitrogen atom of the diamine, especially in the ortho position, where the adjacent amino group exerts additional steric crowding.

In related synthetic strategies, such as the Friedel-Crafts alkylation of aromatic compounds, steric hindrance is a well-documented factor that can be leveraged to control the position and degree of alkylation. cerritos.edu For instance, the use of a tertiary alkyl halide, which forms a stable carbocation, is a common strategy. cerritos.edu However, the bulky nature of the tert-butyl group means that its introduction onto a benzene ring, particularly one already substituted with an amino group, will be sterically demanding.

Computational studies have provided insights into the conformational effects of bulky alkyl groups on amines. rsc.orgresearchgate.net The presence of a sterically demanding group can lead to a flattening of the pyramidal geometry typically observed around the nitrogen atom in amines. rsc.org This geometrical distortion, driven by steric strain, can in turn affect the nucleophilicity and reactivity of the amine.

The challenge in synthesizing this compound lies in achieving selective mono-N-alkylation. The presence of two nucleophilic amino groups on the benzene ring creates the possibility of forming di-substituted byproducts. The steric hindrance of the first introduced tert-butyl group can, to some extent, disfavor a second alkylation on the same nitrogen or the adjacent one. However, optimizing conditions to favor the desired 1-N-tert-butyl product over the 1,2-di-tert-butyl or unreacted starting material is a key synthetic hurdle.

Research on the synthesis of other sterically hindered compounds has shown that the choice of reagents and reaction conditions is critical. For example, in the synthesis of α,β-unsaturated ketones from ketones using N-tert-butyl phenylsulfinimidoyl chloride, the reaction proceeds under mild conditions via the treatment of lithium enolates. organic-chemistry.org This suggests that for the synthesis of this compound, exploring a range of alkylating agents and reaction pathways will be necessary to overcome the steric barriers.

The following table summarizes key considerations regarding steric hindrance in the synthesis of tert-butylated aromatic compounds based on related research findings.

FactorObservationImplication for this compound Synthesis
Bulky Alkyl Group The tert-butyl group is sterically demanding and can hinder reactions at adjacent positions. cerritos.eduelectronicsandbooks.comThe introduction of the tert-butyl group onto one amino group of 1,2-diaminobenzene will be challenging and may require specific catalysts or reaction conditions to overcome steric repulsion from the adjacent amino group.
Amine Conformation Sterically hindered amines can exhibit a planar geometry around the nitrogen atom. rsc.orgresearchgate.netThe nitrogen atom of the resulting this compound may have altered reactivity and basicity compared to less hindered diamines.
Reaction Selectivity In Friedel-Crafts alkylations, steric hindrance can be used to control the position of substitution. cerritos.eduIt may be possible to leverage the steric bulk of the tert-butyl group to favor mono-alkylation over di-alkylation.
Reaction Conditions The synthesis of other tert-butylated compounds has been achieved using specific reagents and mild conditions. organic-chemistry.orgrsc.orgA thorough investigation of different alkylating agents, solvents, and temperatures will be crucial for optimizing the yield of the desired product.

Reactivity Profiles and Transformative Reaction Pathways

Oxidation Reactions of Aromatic Diamine Moieties

Aromatic diamines are susceptible to oxidation, a characteristic that is harnessed in various applications, such as their use as antioxidants. wikipedia.org The oxidation can lead to the formation of colored products, and the stability of these compounds against oxidative degradation is a key area of study. wikipedia.orgacs.org

Formation of Nitroso and Nitro Groups

The secondary amine functionality in 1-N-tert-Butylbenzene-1,2-diamine can undergo N-nitrosation. The reaction with nitrosating agents, such as tert-butyl nitrite (B80452) (TBN), provides an efficient route to N-nitroso compounds under mild, solvent-free conditions. semanticscholar.orgrsc.orgrsc.org This transformation is generally chemoselective for secondary amines. rsc.org The primary amino group on the same molecule could potentially be converted into a benzotriazole (B28993) functionality in the presence of TBN, a reaction observed with o-phenylenediamines. semanticscholar.orgresearchgate.net

The reaction of the secondary amine with TBN is typically carried out at room temperature and yields the corresponding N-nitroso derivative. rsc.org This method is advantageous due to its broad substrate scope and the stability of sensitive functional groups under the reaction conditions. rsc.orgresearchgate.net The general transformation of secondary amines to N-nitrosamines using TBN has been well-documented, often resulting in high yields. semanticscholar.orgrsc.org Furthermore, o-phenylenediamine (B120857) structures are known to be effective scavengers of nitric oxide (NO), a reaction that proceeds via the nucleophilic amino groups, suggesting a similar reactivity for its N-tert-butyl derivative. nih.gov

Table 1: Nitrosation of Secondary Amines using tert-Butyl Nitrite (TBN) This table presents generalized findings for the nitrosation of secondary amines, which are applicable to the secondary amine moiety of this compound.

ReactantReagentConditionsProductYield (%)Reference
Secondary Aminetert-Butyl Nitrite (TBN)Solvent-free, Room Temp.N-NitrosamineExcellent rsc.org
N-methylanilinetert-Butyl Nitrite (TBN)Solvent-free, Room Temp.N-methyl-N-nitrosoaniline94 rsc.org

Experimental Design for Oxidative Stability Studies

Studying the oxidative stability of phenylenediamine derivatives is crucial, particularly given their use as antioxidants in materials like gasoline and lubricants to inhibit gum formation. wikipedia.orgwikipedia.org Experimental designs for these studies typically involve exposing the compound to oxidative stress and monitoring its degradation over time.

An experimental protocol to assess the oxidative stability of this compound would involve the following steps:

Sample Preparation : A solution of the diamine is prepared in a suitable solvent.

Exposure to Oxidant : The solution is exposed to an oxidant, which could be atmospheric oxygen, a chemical oxidant like hydrogen peroxide, or conditions that generate radicals. The reaction might be accelerated by heat or the presence of metal catalysts, which are known to promote oxidation. wikipedia.org

Time-Course Analysis : Aliquots are taken from the reaction mixture at regular intervals.

Quantification : The concentration of the remaining this compound and the formation of oxidation products are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Product Identification : The structures of the major degradation products, likely colored species such as quinone-diimines formed from the oxidation of the diamine, are elucidated using mass spectrometry and NMR spectroscopy.

This approach allows for the determination of the compound's half-life under specific oxidative conditions and provides insight into its degradation pathways, similar to studies conducted on other p-phenylenediamine (B122844) antioxidants like 6PPD. acs.orgacs.org

Reduction Reactions to Novel Derivatives

While direct reduction of this compound under standard conditions would not be a typical transformation, reduction reactions are highly relevant for its derivatives. Specifically, the N-nitroso derivatives formed from the oxidation/nitrosation of the secondary amino group can be reduced to form novel hydrazine (B178648) compounds.

This two-step sequence provides a pathway to unsymmetrical hydrazines. researchgate.net Following the N-nitrosation of the secondary amine as described in section 3.1.1, the resulting N-nitroso-N-tert-butyl-1,2-diaminobenzene can be treated with a reducing agent, such as zinc dust or other metal-based reagents, to convert the nitroso group into an amino group, yielding 1-(N-tert-butylhydrazinyl)benzene-1,2-diamine. researchgate.net This method aims to develop reliable syntheses for valuable hydrazine derivatives. researchgate.net

Table 2: Synthesis of Hydrazine Derivative via Nitrosation-Reduction This table outlines a proposed two-step reaction pathway for this compound based on established methodologies.

StepStarting MaterialReagentsIntermediate/ProductReference
1This compoundtert-Butyl Nitrite (TBN)1-(N-nitroso-tert-butylamino)benzene-1,2-diamine rsc.org
21-(N-nitroso-tert-butylamino)benzene-1,2-diamineReducing Agent (e.g., Zn)1-(N-tert-butylhydrazinyl)benzene-1,2-diamine researchgate.net

Substitution Reactions at Amino Groups

The presence of both a primary and a sterically hindered secondary amine allows for selective substitution reactions, most notably acylation and alkylation. The primary amine is generally more reactive towards electrophiles due to lower steric hindrance and higher nucleophilicity compared to the N-tert-butylated amine. ncert.nic.in

Acylation

Primary and secondary aliphatic and aromatic amines readily react with acylating agents like acid chlorides, anhydrides, and esters in a nucleophilic substitution reaction known as acylation. ncert.nic.in For this compound, selective mono-acylation is expected to occur at the more accessible primary amino group under controlled conditions.

The reaction is typically performed in the presence of a base, such as pyridine, which neutralizes the acid byproduct (e.g., HCl) and drives the reaction to completion. ncert.nic.in Using one equivalent of an acylating agent like benzoyl chloride or acetic anhydride (B1165640) at a low temperature would favor the formation of N-(2-(tert-butylamino)phenyl)acetamide or N-(2-(tert-butylamino)phenyl)benzamide. The formation of di-acylated products, where both amino groups are functionalized, would require more forcing conditions, such as excess acylating agent and higher temperatures.

Table 3: Predicted Products of Selective Acylation Reactions

Acylating AgentConditionsMajor Product
Acetyl Chloride (1 eq.)Pyridine, low temp.N-(2-(tert-butylamino)phenyl)acetamide
Acetic Anhydride (1 eq.)Pyridine, low temp.N-(2-(tert-butylamino)phenyl)acetamide
Benzoyl Chloride (1 eq.)Pyridine, low temp.N-(2-(tert-butylamino)phenyl)benzamide
Di-tert-butyl dicarbonate (B1257347) (1 eq.)Room temp.tert-Butyl (2-(tert-butylamino)phenyl)carbamate

Alkylation

Alkylation of the amino groups in this compound with alkyl halides can also proceed selectively. The primary amine is more susceptible to alkylation than the sterically encumbered secondary amine. Careful control of stoichiometry (one equivalent of the alkylating agent) would favor mono-alkylation at the primary amine.

The reaction of the diamine with an alkyl halide, such as methyl iodide, would likely yield N1-tert-butyl-N2-methylbenzene-1,2-diamine as the initial product. However, over-alkylation is a common side reaction for primary amines, potentially leading to the formation of a tertiary amine (N1-tert-butyl-N2,N2-dimethylbenzene-1,2-diamine) and even a quaternary ammonium (B1175870) salt if excess alkylating agent is used. Alkylation of the secondary N-tert-butylamino group is significantly more challenging due to the steric bulk of the tert-butyl group, which shields the nitrogen atom from attack by electrophiles. This differential reactivity is a key feature in the synthetic utility of this diamine.

Cyclization Reactions and Heterocyclic Compound Formation

The presence of two adjacent amino groups in this compound allows it to undergo condensation reactions with various electrophilic reagents, leading to the formation of fused heterocyclic systems. The bulky tert-butyl substituent can direct the regioselectivity of these cyclizations.

Quinoxaline (B1680401) Formation from Benzene-1,2-diamine Derivatives and α-Diketones

The reaction between benzene-1,2-diamine derivatives and α-dicarbonyl compounds, such as α-diketones, is a classic and widely employed method for the synthesis of quinoxalines. nih.govnih.govchim.itsapub.org This condensation reaction typically proceeds under acidic, basic, or neutral conditions and can often be facilitated by heat or microwave irradiation. sapub.orgarkat-usa.org

The general mechanism involves a double condensation. The first step is the nucleophilic attack of one of the amino groups of the diamine on one of the carbonyl carbons of the α-diketone, forming a hemiaminal intermediate. This is followed by dehydration to form an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl carbon. A final dehydration step yields the aromatic quinoxaline ring system.

In the case of an unsymmetrically substituted diamine like this compound, the reaction with an unsymmetrical α-diketone can potentially lead to two isomeric products. The steric hindrance imposed by the tert-butyl group can influence the initial nucleophilic attack, potentially favoring the reaction at the less hindered primary amino group.

Reactant 1 (Diamine)Reactant 2 (α-Diketone)Product (Quinoxaline)Reaction Conditions
This compoundBenzil6-tert-Butyl-2,3-diphenylquinoxaline and/or 5-tert-Butyl-2,3-diphenylquinoxalineTypically reflux in ethanol (B145695) or acetic acid
This compound2,3-Butanedione6-tert-Butyl-2,3-dimethylquinoxaline and/or 5-tert-Butyl-2,3-dimethylquinoxalineVarious, including room temperature in green solvents

This table presents plausible reaction products based on established chemical principles for quinoxaline synthesis. Specific experimental data for these exact reactions was not found in the provided search results.

Synthesis of 1-tert-Butylbenzimidazole Derivatives

Benzimidazoles are another important class of heterocyclic compounds that can be synthesized from o-phenylenediamines. A common method involves the condensation of an o-phenylenediamine with an aldehyde. researchgate.net The reaction mechanism involves the formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation (often aerial) or elimination of water to form the benzimidazole (B57391) ring.

When this compound reacts with an aldehyde, the initial condensation can occur at either the primary or the secondary amine. However, the resulting product after cyclization and tautomerization will be a 1-substituted benzimidazole, with the substituent being the tert-butyl group. The position of other substituents on the benzimidazole ring will depend on the aldehyde used. The use of carboxylic acids or their derivatives instead of aldehydes is also a well-established route. researchgate.net

Reactant 1 (Diamine)Reactant 2 (Aldehyde)Product (Benzimidazole)Notes
This compoundFormaldehyde1-tert-Butyl-1H-benzimidazoleThe simplest benzimidazole derivative from this precursor.
This compoundBenzaldehyde1-tert-Butyl-2-phenyl-1H-benzimidazoleA common synthetic transformation.
This compound4-Hydroxybenzaldehyde1-tert-Butyl-2-(4-hydroxyphenyl)-1H-benzimidazoleIllustrates the incorporation of functionalized aldehydes. nih.gov

This table illustrates expected products from the reaction of this compound with various aldehydes, based on general methods for benzimidazole synthesis. researchgate.netnih.gov

Precursors to Imidazolines and N-Heterocyclic Carbenes (Drawing from N-tert-Butyl-1,2-diaminoethane Research)

While direct research on this compound for imidazoline (B1206853) and N-Heterocyclic Carbene (NHC) synthesis is not prevalent in the provided results, its reactivity can be inferred from its aliphatic analogue, N-tert-butyl-1,2-diaminoethane. This analogue serves as a precursor for saturated imidazolinium salts, which are the direct precursors to saturated NHCs.

The synthesis of imidazolinium salts generally involves the reaction of a 1,2-diamine with a one-carbon source, such as triethyl orthoformate or paraformaldehyde, to form the five-membered ring. beilstein-journals.org For N-tert-butyl-1,2-diaminoethane, this would lead to the formation of a 1-tert-butyl-imidazolidine, which can then be converted to the corresponding imidazolinium salt. Deprotonation of this salt yields the NHC. beilstein-journals.orgscripps.edu

By analogy, this compound could theoretically undergo a similar reaction sequence. The condensation with a C1 building block would lead to a dihydrobenzimidazolium salt (an unsaturated imidazolinium salt analogue). Deprotonation of this salt would yield a benzimidazol-2-ylidene, a type of N-heterocyclic carbene. The tert-butyl group would be one of the N-substituents on the resulting carbene, imparting specific steric and electronic properties. The synthesis of NHCs often starts from the corresponding imidazolium (B1220033) or benzimidazolium salts, which are deprotonated to generate the carbene. beilstein-journals.orgnih.gov

PrecursorIntermediateTarget CompoundSynthetic Steps
N-tert-Butyl-1,2-diaminoethane1-tert-Butyl-imidazolidine1-tert-Butyl-N-Heterocyclic Carbene (saturated)1. Cyclization with C1 source (e.g., triethyl orthoformate). 2. Alkylation/Protonation to form imidazolinium salt. 3. Deprotonation.
This compound1-tert-Butyl-2,3-dihydro-1H-benzo[d]imidazole1-tert-Butyl-N-Heterocyclic Carbene (unsaturated)1. Cyclization with C1 source (e.g., formaldehyde). 2. Oxidation to form benzimidazolium salt. 3. Deprotonation.

This table draws a parallel between the established synthesis from N-tert-butyl-1,2-diaminoethane and the potential pathway for this compound to form N-Heterocyclic Carbenes.

Coordination Chemistry and Catalytic Applications

As a Ligand in Transition Metal Complexes

The utility of 1-N-tert-Butylbenzene-1,2-diamine as a ligand stems from the two adjacent amino groups on the benzene (B151609) ring, which can coordinate to a single metal center, forming a stable chelate ring.

Chelation Behavior with Metal Centers (e.g., Palladium, Manganese)

This compound and its derivatives are effective ligands for various transition metals, including palladium and manganese. The two nitrogen atoms of the diamine can coordinate to the metal, forming a five-membered chelate ring, a common and stable arrangement in coordination chemistry. The bulky tert-butyl group on one of the nitrogen atoms can impart specific steric and electronic properties to the resulting metal complex. This steric hindrance can influence the coordination geometry around the metal center and the reactivity of the complex.

Palladium complexes featuring diamine ligands are instrumental in a variety of catalytic reactions. For instance, enantioselective palladium-catalyzed vicinal diamination of unactivated alkenes has been achieved using N-fluorobenzenesulfonimide as both an oxidant and a nitrogen source. nih.gov The use of specific chiral ligands in these reactions leads to the formation of differentially protected vicinal diamines in good yields and with high enantioselectivities. nih.gov Mechanistic studies have revealed that the high degree of enantioselectivity is a result of the selective formation of only one of four possible diastereomeric aminopalladation products of the chiral palladium complex. nih.gov

Design of Chiral Diamine-Derived Ligands

The development of chiral ligands is a cornerstone of asymmetric catalysis, and 1,2-diamines are valuable scaffolds for this purpose. Chiral 1,2-diamines are not only common structural units in bioactive molecules but also serve as effective ligands in a wide array of catalytic asymmetric reactions. nih.gov The introduction of chirality into the diamine backbone allows for the synthesis of enantiomerically pure compounds.

One strategy for creating chiral diamine ligands involves the use of a chiral backbone, such as (1R,2R)-cyclohexane-1,2-diamine, which can be further functionalized. A four-step synthesis process has been developed to create bifunctional, noncovalent organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine hydrogen-bond donor. mdpi.comresearchgate.net This process involves nucleophilic aromatic substitution, alkylation, reduction, and subsequent functionalization of the primary aromatic amino group. researchgate.net

Role in Organocatalysis and Asymmetric Catalysis

The applications of this compound and related compounds extend into the realm of organocatalysis and asymmetric catalysis, where they play a crucial role in facilitating stereoselective transformations.

Benzene-1,2-diamine-Derived Organocatalysts

Benzene-1,2-diamine derivatives have been successfully employed as organocatalysts. For example, bifunctional, noncovalent organocatalysts based on a chiral (1R,2R)-cyclohexane-1,2-diamine scaffold incorporating a 1,2-benzenediamine hydrogen-bond donor have been synthesized and studied. mdpi.comresearchgate.net The organocatalytic activity of these catalysts was evaluated in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com The results showed that these cyclohexane-1,2-diamine-derived organocatalysts with a benzene-1,2-diamine as the H-bond donor achieved a higher conversion rate compared to some analogues. mdpi.com However, the enantioselectivity was found to be relatively low in this specific application. mdpi.com

Table 1: Organocatalytic Activity in Michael Addition

Catalyst TypeConversion RateEnantiomeric Excess (ee)
Cyclohexane-1,2-diamine-derived with benzene-1,2-diamine H-bond donorUp to 93%Up to 41% (S)

Data sourced from a study on the Michael addition of acetylacetone to trans-β-nitrostyrene. mdpi.com

Application in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the reduction of carbon-heteroatom double bonds, particularly in ketones and imines. This technique is valued for its operational simplicity and the use of safer reagents compared to methods involving molecular hydrogen or metal hydrides. ua.es Ruthenium complexes are often employed as catalysts in these reactions.

While direct application of this compound in ATH is not extensively documented in the provided search results, the broader class of diamine ligands is central to this field. For instance, ruthenium complexes bearing chiral diamine ligands, such as those derived from 1,2-diphenylethylene-1,2-diamine, have been successfully used in the transfer hydrogenation of ketones and imines. nih.gov These catalysts have demonstrated high efficiency and enantioselectivity in the reduction of various substrates. nih.govrsc.org

A notable advancement in this area is the use of microwave irradiation to enhance the efficiency of the asymmetric transfer hydrogenation of N-(tert-butylsulfinyl)imines. ua.es This method significantly reduces reaction times and the required amounts of catalyst and hydrogen source, making the process more environmentally friendly. ua.es

Enantioselective Palladium-Catalyzed Reactions

Palladium catalysis is a versatile tool for a wide range of organic transformations, and the use of chiral ligands enables enantioselective outcomes. An enantioselective palladium-catalyzed vicinal diamination of unactivated alkenes has been reported, which utilizes N-fluorobenzenesulfonimide as both an oxidant and a source of nitrogen. nih.gov This reaction, employing specific chiral ligands, produces differentially protected vicinal diamines with high yields and enantioselectivities. nih.gov The success of this reaction hinges on the selective formation of a single diastereomeric aminopalladation intermediate. nih.gov

Computational and Mechanistic Investigations

Density Functional Theory (DFT) Analyses for Structural and Electronic Properties

Density Functional Theory (DFT) has become an indispensable tool for predicting the structural and electronic characteristics of molecules like 1-N-tert-Butylbenzene-1,2-diamine. nih.gov DFT studies allow for the calculation of various properties that complement and explain experimental findings. nih.govyoutube.com For substituted benzene (B151609) derivatives, these analyses typically focus on how substituents modify the geometry and electron distribution of the aromatic ring.

Research on analogous molecular systems demonstrates that DFT methods, such as the B3LYP functional, are widely used to compute a range of molecular properties. nih.gov These calculations can accurately predict geometries, energies, and reaction mechanisms. nih.gov For instance, in studies of related aromatic amines, DFT has been used to determine properties like dipole moment, polarizability, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity and intermolecular interactions. nih.gov The analysis of the molecular electrostatic potential (MEP) can reveal regions of a molecule that are rich or poor in electrons, predicting sites for electrophilic and nucleophilic attack. The insertion of a tert-butyl group, for example, has been shown to raise the LUMO level of related aromatic systems, an effect that can be quantified by DFT calculations. acs.org

Table 1: Properties of Substituted Aromatic Amines Analyzed by DFT

Property AnalyzedSignificanceTypical Method
Molecular Geometry Predicts bond lengths, bond angles, and dihedral angles.B3LYP with basis sets like 6-311++G(d,p)
Frontier Orbitals (HOMO/LUMO) Determines electronic excitation properties and reactivity. The energy gap indicates chemical stability.B3LYP, TD-DFT
Molecular Electrostatic Potential (MEP) Maps electron density to identify sites for electrophilic and nucleophilic attack.B3LYP
Dipole Moment & Polarizability Quantifies the molecule's response to an electric field, relevant for non-linear optical properties.B3LYP, Hartree-Fock
Vibrational Frequencies Simulates infrared and Raman spectra to confirm structural assignments.B3LYP

These computational approaches provide a foundational understanding of how the tert-butyl group and the diamine functionalities collectively define the electronic landscape of the molecule.

Molecular Modeling of Conformation and Packing in Materials Science

The tert-butyl group is frequently employed in materials science to enforce specific molecular conformations and influence crystal packing. escholarship.org Its significant steric bulk imposes conformational rigidity, which is a desirable trait in the design of organic materials for electronics and other applications. escholarship.org

Molecular modeling and empirical force field calculations are used to explore the conformational landscape of molecules containing tert-butyl groups. Studies on related structures, such as 1,2-di-tert-butylcyclohexane, reveal the existence of distinct conformers with significant energy differences and explore the energy barriers for the interconversion between them. acs.org In the context of this compound, the tert-butyl group attached to the nitrogen atom restricts the rotation around the C-N bond and influences the orientation of the adjacent amino group. This steric imposition can control the planarity of the molecule and dictate how molecules arrange themselves in a solid state, affecting properties like charge transport in organic semiconductors. The prevention of excessive aggregation through bulky groups is a known strategy to improve the solubility and performance of large aromatic molecules in materials applications. acs.org

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative data on how substituents affect reaction rates. For derivatives of benzene-1,2-diamine, the tert-butyl group has a profound and measurable impact on reactivity.

Investigations into the reactivity of 4-(tert-butyl)benzene-1,2-diamine (B1330859) have demonstrated the significant steric hindrance imposed by the tert-butyl group. nih.gov This steric shield directly impedes access to adjacent reactive sites. Specifically, the rate of reaction at the position ortho to the tert-butyl group is substantially reduced.

Table 2: Kinetic Effect of tert-Butyl Group on Reactivity

CompoundPosition of ReactionEffect of tert-Butyl GroupRate Reduction
4-(tert-butyl)benzene-1,2-diamineOrtho positionSteric Hindrance40–60%
Data sourced from kinetic studies comparing substituted and unsubstituted benzene-1,2-diamine. nih.gov

Similarly, studies on the hydrogenation of 1,2-di-tert-butylbenzene (B1330373) show that the rate of reaction is influenced by the bulky groups compared to less substituted benzenes. acs.org These kinetic findings are critical for synthetic chemists aiming to control the regioselectivity of reactions involving substituted phenylenediamines. By sterically encumbering one part of the molecule, the tert-butyl group effectively directs reactions to other, more accessible sites.

Elucidation of Reaction Mechanisms (e.g., Syn-aminopalladation)

The elucidation of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. N-aryl amines are often synthesized via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.net Mechanistic studies of these reactions reveal a catalytic cycle that typically involves oxidative addition of an aryl halide to a Pd(0) complex, subsequent reaction with an amine, and reductive elimination to form the C-N bond and regenerate the catalyst. nih.govsemanticscholar.org

While a specific mechanism like syn-aminopalladation is a subject of detailed research, the broader, well-established mechanisms of palladium-catalyzed amination provide a strong framework for understanding the reactivity of this compound. In these cycles, the resting state of the catalyst and the turnover-limiting step, often reductive elimination, have been identified through combined experimental and computational studies. nih.govsemanticscholar.org

Notably, the N-tert-butyl group can serve as a removable protecting group in sophisticated synthetic strategies. nih.gov For example, in palladium/norbornene-catalyzed ortho amination, an N-tert-butylamino group can be installed and later removed under acidic conditions to yield a primary aniline (B41778). nih.gov This highlights a strategic use of the tert-butyl group's specific chemical properties to achieve complex molecular architectures. The mechanism of such transformations is of great interest for streamlining the synthesis of valuable heterocyclic compounds. nih.gov

Steric and Electronic Effects of the tert-Butyl Group on Reactivity and Structure

The tert-butyl group exerts a dual influence on the reactivity and structure of this compound through a combination of steric and electronic effects.

Steric Effects: The most prominent feature of the tert-butyl group is its large size, which introduces significant steric hindrance. escholarship.orgnih.gov This bulkiness can:

Reduce Reaction Rates: As shown in kinetic studies, it slows down reactions at nearby positions. nih.gov

Enforce Conformational Rigidity: It locks the molecule into specific shapes, which is important for materials design. escholarship.org

Lower Basicity: In related substituted anilines, bulky groups near the amino function can hinder the solvation of the corresponding ammonium (B1175870) cation, thereby reducing the amine's basic strength by several orders of magnitude. researchgate.net

Electronic Effects: The tert-butyl group is an electron-donating group through induction and hyperconjugation. This electronic influence:

Increases Electron Density: It enriches the aromatic ring with electrons, making it more susceptible to electrophilic attack. The Hammett parameter (σ+) for a para-tert-butyl group is negative, indicating its donating nature. nih.gov

Modulates Redox Properties: In redox-active systems, the introduction of tert-butyl groups can raise the energy of the LUMO, making reduction less favorable. acs.org This effect is attributed to a combination of hyperconjugation and electrostatic destabilization. acs.org

Table 3: Summary of Steric and Electronic Effects of the tert-Butyl Group

Effect TypeProperty InfluencedObservation
Steric ReactivityReduces reaction rates at adjacent sites by 40-60%. nih.gov
Steric ConformationImparts conformational rigidity. escholarship.org
Steric BasicityHinders solvation of the conjugate acid, lowering basicity. researchgate.net
Electronic Aromatic ReactivityDonates electron density, favoring electrophilic substitution. nih.gov
Electronic Redox PotentialRaises LUMO energy level in related systems. acs.org

Together, these effects make the tert-butyl group a powerful tool for fine-tuning the chemical and physical properties of the this compound scaffold for specific applications in synthesis and beyond.

Derivatives and Functional Exploration

Structural Modifications and Their Influence on Chemical Behavior

The introduction of substituents onto the benzene-1,2-diamine framework, particularly the bulky tert-butyl group, profoundly alters the molecule's reactivity and intermolecular interactions.

Comparative Studies of tert-Butyl vs. Other Substituents

The tert-butyl group, a tertiary alkyl group, is known for its significant steric bulk. leah4sci.com When attached to a benzene (B151609) ring, it influences the outcomes of chemical reactions. For instance, in electrophilic substitution reactions on benzene, the presence of a tert-butyl group can hinder ortho-attack due to its size. stackexchange.com While alkyl groups in general are ortho-para directing, the steric hindrance from the tert-butyl group can favor the para product. stackexchange.com

In the context of N-substituted benzene-1,2-diamines, the electronic and steric properties of the substituent play a crucial role. The tert-butyl group, with its electron-donating inductive effect, can modulate the nucleophilicity of the amine groups. However, its primary impact is often steric. This steric hindrance can influence the rate and regioselectivity of reactions involving the amino groups.

The reactivity of substituted benzenes is a balance of inductive effects and resonance (hyperconjugation). While the tert-butyl group has a positive inductive effect, it lacks α-hydrogens for hyperconjugation, which can make other alkylbenzenes like ethylbenzene (B125841) more reactive in certain electrophilic substitutions. stackexchange.com

Table 1: Comparison of Substituent Effects on Benzene Reactivity

SubstituentInductive EffectHyperconjugationSteric Hindrance
-H NeutralNoneMinimal
-CH₃ Electron-donatingYes (3 α-H)Minor
-CH₂CH₃ Electron-donatingYes (2 α-H)Moderate
-CH(CH₃)₂ Electron-donatingYes (1 α-H)Significant
-C(CH₃)₃ Electron-donatingNoneVery Significant

This table provides a qualitative comparison of the electronic and steric effects of different alkyl substituents on a benzene ring.

Impact on Supramolecular Assembly and Hydrogen Bonding

The tert-butyl group plays a significant role in directing the self-assembly of molecules into larger supramolecular structures. nih.gov Hydrogen bonding is a key directional force in these assemblies. uco.es The presence of bulky groups like tert-butyl can create specific packing arrangements, often leading to layered structures where the bulky, nonpolar groups form outer layers, enclosing a core of hydrogen-bonded polar groups. nih.gov

In systems involving diamines and carboxylic acids, the tert-butyl group can influence the formation of hydrogen-bonded networks. Studies on cocrystallization of 4-tert-butylbenzoic acid with various diamines have shown the formation of layered molecular arrays. nih.gov These structures are characterized by extensive hydrogen bonding in an "ionic" layer, which is sandwiched between layers containing the tert-butyl substituted aryl rings. nih.gov The formation of these ordered structures is driven by the tendency to maximize hydrogen bonding interactions. nih.gov

Synthesis and Characterization of Novel Derivatives

The versatile nature of the benzene-1,2-diamine scaffold allows for the synthesis of a wide array of derivatives with diverse applications.

N-Substituted Benzene-1,2-diamine Analogues

The synthesis of N-substituted benzene-1,2-diamine analogues can be achieved through various methods. One common approach involves the condensation reaction between a diamine and an aldehyde or ketone to form a Schiff base. mocedes.org For example, N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine was synthesized by the condensation of 4-methoxybenzaldehyde (B44291) and ethylenediamine. mocedes.org Similarly, other substituted diamines can be prepared.

These Schiff base ligands are valuable precursors for the synthesis of metal complexes. They are typically characterized by techniques such as elemental analysis, mass spectrometry, NMR, and IR spectroscopy. mocedes.orgnih.gov The formation of the azomethine group (C=N) in the Schiff base is a key characteristic feature observed in their IR spectra. mocedes.org

Benzene-1,2-diamine Derivatives as Ligands for Metal Complexes

Benzene-1,2-diamine and its derivatives are excellent ligands for coordinating with various metal ions, forming stable metal complexes. nih.govresearchgate.net These ligands can be bidentate, coordinating to the metal center through the two nitrogen atoms of the diamine. mocedes.org The resulting complexes can exhibit different geometries, such as octahedral or square-planar, depending on the metal ion and other ligands present. nih.govnih.gov

N¹,N²-diphenylacenaphthylene-1,2-diimines (BIANs), which are related to benzene-1,2-diamine derivatives, have been extensively used in metal complex catalysis. nih.gov The steric and electronic properties of substituents on the BIAN ligand can be systematically varied to tune the properties and catalytic activity of the corresponding metal complexes. nih.govnih.gov

Table 2: Examples of Metal Complexes with Benzene-1,2-diamine-type Ligands

LigandMetal IonComplex Geometry
N,N'-dibenzylethane-1,2-diamineCu(II), Ni(II)Octahedral nih.gov
N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamineCo(II), Ni(II), Hg(II)Proposed Octahedral mocedes.org
α-diimine-catecholateNi(II)Square-planar nih.gov
N¹,N²-bis-(2,6-di-isopropylphenyl)-acenaphthylene-1,2-diimineZn(II)Not specified nih.gov

This table showcases a few examples of metal complexes formed with ligands derived from or related to benzene-1,2-diamine, highlighting the diversity of metals and resulting geometries.

Exploration of Bulky Groups for Positional Protection and Selective Functionalization

The use of bulky protecting groups is a common strategy in organic synthesis to achieve selective functionalization of a molecule with multiple reactive sites. In the context of benzene-1,2-diamine, a bulky group like tert-butyl can be used to sterically hinder one of the amino groups, allowing for selective reaction at the other, less hindered amino group.

This approach is valuable for the synthesis of asymmetrically substituted benzene-1,2-diamine derivatives, which can be important building blocks for more complex molecules. For example, the selective N-alkylation or N-acylation of one amino group over the other can be achieved by exploiting the steric hindrance imposed by a pre-existing bulky substituent.

Furthermore, bulky groups can influence the regioselectivity of reactions on the aromatic ring itself. The nitration of 1,2-di-tert-butylbenzene (B1330373), for example, leads to a mixture of nitro-substituted products, demonstrating how bulky groups can direct incoming substituents to specific positions. researchgate.net This principle of using bulky groups for positional control is a powerful tool in the synthetic chemist's arsenal.

Advanced Analytical Techniques in Research

Chromatographic Techniques for Separation and Purity Assessment8.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) 8.2.2. High-Performance Liquid Chromatography (HPLC)

Despite extensive searches, specific datasets corresponding to the ¹H NMR and ¹³C NMR spectra, the mass fragmentation pattern from EIMS, the characteristic vibrational bands from FT-IR spectroscopy, and the retention times and mass-to-charge ratios from GC-MS and HPLC analyses for 1-N-tert-Butylbenzene-1,2-diamine could not be located.

Information on the synthesis and characterization of related compounds, such as N,N´-Bis(3,5-di-tert-butylsalicylidene)-1,2-phenylenediamine, provides some context for the potential spectroscopic features of substituted phenylenediamines. rsc.org For instance, the ¹H-NMR spectra of such compounds show characteristic signals for the aromatic protons and the tert-butyl groups. rsc.org Similarly, FT-IR analysis of related structures like 1,2-phenylenediamine reveals the disappearance of primary amine absorptions and the appearance of secondary amine bands upon reaction. researchgate.net

In the realm of chromatography, methods for the analysis of phenylenediamine isomers by HPLC and GC-MS have been developed. sielc.comosha.gov These methods often involve derivatization to improve the stability and detectability of the analytes. osha.gov However, without specific application to this compound, these serve only as general procedural examples.

Due to the lack of specific empirical data for this compound, a detailed and scientifically accurate article focusing solely on this compound, as per the user's request, cannot be generated at this time. Further experimental research is required to produce the necessary data for a comprehensive analytical discussion.

X-ray Diffraction Studies for Solid-State Structures

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the absolute structure of a crystalline compound. By irradiating a single crystal with monochromatic X-rays, a unique diffraction pattern is generated. researchgate.net The analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density map of the molecule, revealing the precise location of each atom. fishersci.comresearchgate.net This technique is crucial for confirming the molecular connectivity and stereochemistry of synthesized compounds. nih.gov

For a compound like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for SCXRD would require crystallization, possibly as a salt (e.g., hydrochloride) or at low temperatures. nih.govresearchgate.net The resulting structural data would provide invaluable insights. For instance, the analysis would confirm the substitution pattern on the benzene (B151609) ring and detail the conformation of the tert-butyl group relative to the diamine functionalities.

Furthermore, the crystal packing arrangement, dictated by intermolecular forces such as hydrogen bonding between the amine groups, can be studied. researchgate.net The introduction of a bulky tert-butyl group is expected to influence the solid-state packing, potentially preventing the close molecular contacts observed in simpler phenylenediamine structures. thermofisher.comnih.gov This detailed structural information is fundamental for structure-property relationship studies and for the rational design of new materials. thermofisher.comresearchgate.net

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, the table below illustrates the type of crystallographic data that would be obtained from an SCXRD analysis. The values are hypothetical and serve as an example.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound.
ParameterValue
Chemical FormulaC₁₀H₁₆N₂
Formula Weight164.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.345
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1018.5
Z4
Density (calculated) (g/cm³)1.070

Electrochemical Methods

Electrochemical techniques are vital for probing the redox properties of a molecule, providing information on its ability to donate or accept electrons. This is particularly relevant for phenylenediamine derivatives, which are known to be redox-active.

Cyclic voltammetry (CV) is a versatile electrochemical method used to study the oxidation and reduction processes of a substance. researchgate.net By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced, which reveals the redox potentials of the analyte. The electrochemical behavior of N-substituted phenylenediamines is of significant interest, as these compounds can undergo oxidation to form radical cations and further species. researchgate.net

In a typical CV experiment for this compound, the compound would be dissolved in a suitable solvent with a supporting electrolyte and its redox behavior examined at a working electrode (e.g., glassy carbon or platinum). The resulting cyclic voltammogram would likely show an anodic peak corresponding to the oxidation of the diamine. The potential at which this peak occurs provides a measure of how easily the molecule can be oxidized. The presence of the electron-donating tert-butyl group and the two amino groups would be expected to result in a relatively low oxidation potential compared to unsubstituted benzene.

Studies on related N-substituted p-phenylenediamines indicate that the initial oxidation often involves a one-electron transfer to form a radical cation. researchgate.net The stability and subsequent reactions of this radical can also be inferred from the CV data, such as from the reversibility of the redox wave. For example, a quasi-reversible or irreversible wave might suggest that the initially formed radical undergoes subsequent chemical reactions. chemicalbook.com

Table 2: Hypothetical Cyclic Voltammetry Data for this compound.
ParameterValue
SolventAcetonitrile (B52724)
Supporting Electrolyte0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP)
Working ElectrodeGlassy Carbon
Reference ElectrodeAg/AgCl
Scan Rate100 mV/s
First Oxidation Potential (Epa1)+0.65 V
First Reduction Potential (Epc1)+0.58 V
ΔEp70 mV
Redox Couple (E₁/₂)+0.615 V (Quasi-reversible)

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₀H₁₆N₂. fishersci.comthermofisher.com The experimental values obtained from an elemental analyzer are then compared to these theoretical values. A close agreement between the experimental and calculated percentages provides strong evidence for the compound's identity and purity. For example, published elemental analysis data for a related diamine derivative, N,N'-Bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine (C₃₀H₂₆N₄), showed experimental values (C, 81.17%; H, 5.87%; N, 12.54%) that were in close agreement with the calculated values (C, 81.42%; H, 5.92%; N, 12.66%). ntu.edu.tw

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₁₆N₂).
ElementSymbolAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percentage (%)
CarbonC12.01110120.1173.12
HydrogenH1.0081616.1289.82
NitrogenN14.007228.01417.06
Total164.252100.00

Q & A

Q. Q. How is 1-N-tert-Butylbenzene-1,2-diamine evaluated for antibacterial activity?

  • Methodological Answer : Derivatives are screened against Gram-positive/negative bacteria via broth microdilution (MIC assays). For example, quinoxaline derivatives exhibit activity at 8–32 µg/mL, validated by agar diffusion and time-kill studies .

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